molecular formula C15H18O2 B8782972 8-Benzylidene-1,4-dioxaspiro[4.5]decane

8-Benzylidene-1,4-dioxaspiro[4.5]decane

Cat. No.: B8782972
M. Wt: 230.30 g/mol
InChI Key: ZUGDDFDZDOCVGC-UHFFFAOYSA-N
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Description

8-Benzylidene-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

8-benzylidene-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H18O2/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)16-10-11-17-15/h1-5,12H,6-11H2

InChI Key

ZUGDDFDZDOCVGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=CC3=CC=CC=C3)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (0.306 g, 12.8 mmol) in DMSO (10 mL), a solution of benzyl-triphenylphosphonium bromide (5.44 g, 12.8 mmol) in DMSO (30 mL) was slowly added at rt. The solution was stirred 30 min at rt and then further 30 min at 50° C. Upon the crude mixture turning into dark red color, a solution of 1,4-dioxaspiro[4.5]decan-8-one (2.0 g, 12.8 mmol) in DMSO (14 mL) was added. The solution was stirred at 50° C. for 16 h. The reaction mixture was quenched with water and the aqueous layer extracted with AcOEt (3×20 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give a crude product, which was purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/AcOEt (from 100:0 to 40:60) to afford the title compound (1.8 g, 61%) as a white solid. 1H NMR (CDCl3): δ 1.66-1.73 (m, 2H), 1.77-1.84 (m, 2H), 2.40-2.47 (m, 2H), 2.49-2.57 (m, 2H), 3.99 (s, 4H), 6.31 (s, 1H), 7.17-7.23 (m, 3H), 7.28-7.35 (m, 2H).
Name
Quantity
0.306 g
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reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.44 g
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reactant
Reaction Step Two
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Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
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crude mixture
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods II

Procedure details

For example, when n is the bridging group --CH2 --, an appropriately substituted or unsubstituted phenylmethyl bromide, for example, 2-chlorophenylmethyl bromide, is reacted with triphenylphosphine in toluene, affording the corresponding phenylmethyltriphenylphosphonium bromide. The so-prepared phosphonium bromide is then treated with n-butyllithium, and reacted with 1,4-cyclohexanedione mono-ethylene ketal, yielding the appropriate 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane. The 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane is in turn reduced with hydrogen gas in the presence of 10% palladium on charcoal, giving the corresponding 8-phenylmethyl-1,4-dioxaspiro[4.5]-decane. The 1,4-dioxaspiro functional group is then cleaved from the so-prepared molecule with acetic acid and water, affording the corresponding 4-phenylmethylcyclohexanone. The 4-phenylmethylcyclohexanone is then reacted with cyanoguanidine, as previously described, yielding the targeted 2,4-diamino-6-phenylmethyl-5,6,7,8-tetrahydroquinazoline. Example 2 provides a detailed description of how this reaction is conducted.
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